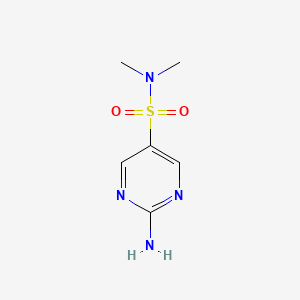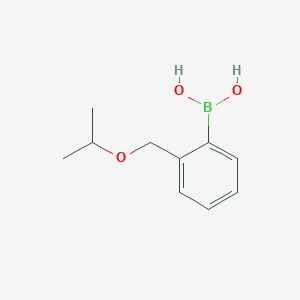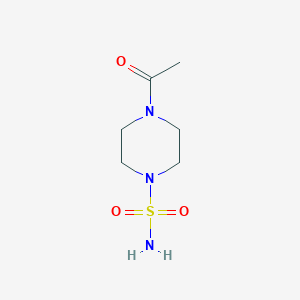
2-amino-N,N-dimethylpyrimidine-5-sulfonamide
Overview
Description
2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a chemical compound with the formula C6H10N4O2S and a molecular weight of 202.23 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is characterized by a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N,N-dimethylpyrimidine-5-sulfonamide include a molecular weight of 202.23 . Further details about its physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides have been foundational in developing various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These compounds have shown significant antitumor activity, highlighting their importance in cancer research and therapy development. The structural motif of sulfonamides, particularly their ability to act as selective antiglaucoma drugs or antitumor agents, underscores their versatility and ongoing relevance in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Advances in Antibacterial and Antitumor Agents
Sulfonamide derivatives have evolved from classical antibacterial agents to compounds exhibiting broad bioactive spectrums, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. This evolution indicates a large development value and active research interest, suggesting that these compounds could lead to new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Environmental Impact and Analysis
Sulfonamides have also been a focus in environmental science, particularly regarding their presence in the environment due to agricultural use and their potential to promote antibiotic resistance. Studies have addressed the challenges of detecting sulfonamides in various matrices, emphasizing the need for effective analytical methods to monitor and understand their environmental impact. This includes advanced electrochemical determination methods for sulfonamides, highlighting the intersection between environmental science and analytical chemistry in addressing pharmaceutical pollutants (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Photodynamic Therapy
Furthermore, sulfonamides play a role in enhancing the efficacy of photodynamic therapy (PDT) by improving the uptake of photosensitizing agents. This application is critical in dermatology, where PDT serves as a treatment for various skin conditions, including cancers. The ability to optimize intralesional content of photosensitizing agents through sulfonamide adjuncts can significantly improve clinical outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
properties
IUPAC Name |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCCTXTXCJUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
CAS RN |
89599-20-2 | |
| Record name | 2-amino-N,N-dimethylpyrimidine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
